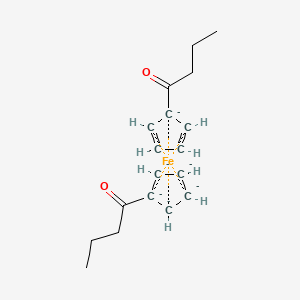![molecular formula C15H14N2O2S B13792310 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the class of imidazo[2,1-B]thiazoles. This compound features a thiazole ring fused with an imidazole ring, and it is substituted with a 4-ethoxyphenyl group at the 6-position, a methyl group at the 3-position, and a carboxaldehyde group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications to introduce the methyl and carboxaldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxylic acid
Reduction: 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
科学的研究の応用
6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It can be used in the development of new materials, such as dyes and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anticancer or anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
Comparison
Compared to its analogs, 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . Additionally, the electronic effects of the ethoxy group can modulate the compound’s reactivity in chemical reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
6-(4-ethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-12-6-4-11(5-7-12)14-13(8-18)17-10(2)9-20-15(17)16-14/h4-9H,3H2,1-2H3 |
InChIキー |
KXRMBXUQIHKZFM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C(N3C(=CSC3=N2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


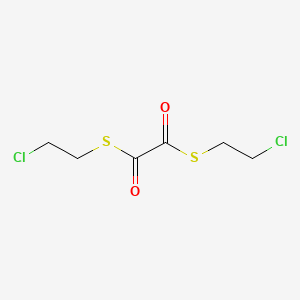
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)

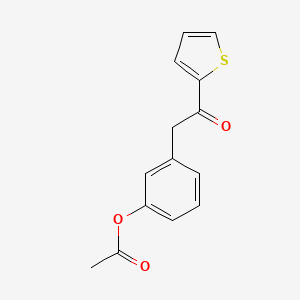
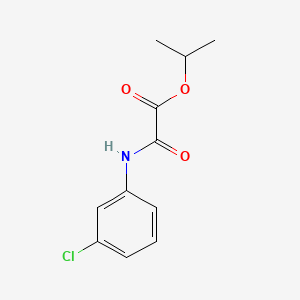
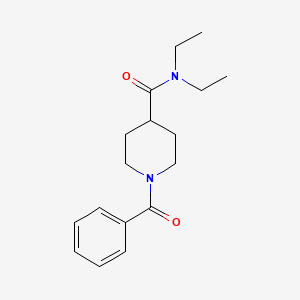
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
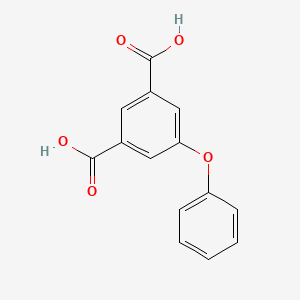
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
